(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
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Overview
Description
(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid is an organic compound characterized by a benzodioxin ring attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid typically involves the formation of the benzodioxin ring followed by the attachment of the butanoic acid chain One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
- (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pentanoic acid
- (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)hexanoic acid
Uniqueness
(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid is unique due to its specific structural configuration and the presence of the benzodioxin ring. This structural feature imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid |
InChI |
InChI=1S/C12H14O4/c1-8(6-12(13)14)9-2-3-10-11(7-9)16-5-4-15-10/h2-3,7-8H,4-6H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
FJWOGARQROIFRC-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)C1=CC2=C(C=C1)OCCO2 |
Canonical SMILES |
CC(CC(=O)O)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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